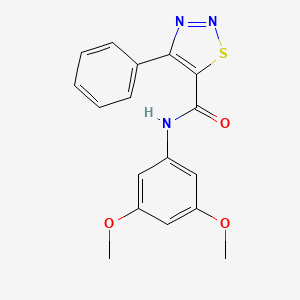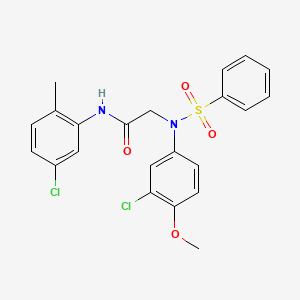![molecular formula C23H32N2O2S B5979031 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5979031.png)
2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.
作用机制
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate immune cell activation and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and is primarily expressed in B cells and myeloid cells. BTK plays a critical role in the activation of B cells and the production of antibodies, as well as the regulation of innate immune responses.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 leads to the suppression of immune cell activation and proliferation, resulting in a reduction in the production of pro-inflammatory cytokines and chemokines. Additionally, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth.
实验室实验的优点和局限性
One of the major advantages of TAK-659 as a research tool is its high potency and specificity for BTK inhibition. This makes it an ideal compound for studying the role of BTK in various cellular processes and disease states. Additionally, TAK-659 has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for in vivo studies.
One limitation of TAK-659 is its potential for off-target effects, which may affect the interpretation of experimental results. Additionally, the high potency of TAK-659 may also pose challenges in achieving optimal dosing in vivo, particularly in studies involving animal models.
未来方向
There are several potential future directions for the development and application of TAK-659. One area of interest is the use of TAK-659 as a combination therapy with other anti-cancer agents, with the aim of enhancing its therapeutic efficacy and reducing the risk of drug resistance. Additionally, further studies are needed to explore the potential of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer and autoimmune diseases. Its high potency and specificity for BTK inhibition make it an ideal research tool for studying the role of BTK in various cellular processes and disease states. Further research is needed to fully understand the therapeutic potential of TAK-659 and its limitations as a research tool.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that start with the coupling of 3-(cyclopentyloxy)benzylamine with 2-bromothiophene to form the intermediate 4-(3-(cyclopentyloxy)benzyl)-2-bromothiophene. This intermediate is then reacted with piperazine and subsequently reduced to produce the final product, 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to exhibit potent anti-tumor activity against various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. Additionally, TAK-659 has been demonstrated to effectively inhibit BTK-mediated signaling pathways, leading to the suppression of immune cell activation and proliferation.
属性
IUPAC Name |
2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c26-13-10-20-17-24(11-12-25(20)18-23-9-4-14-28-23)16-19-5-3-8-22(15-19)27-21-6-1-2-7-21/h3-5,8-9,14-15,20-21,26H,1-2,6-7,10-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUWKTSBZXLRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CN3CCN(C(C3)CCO)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [2-({(benzoylimino)[(4-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B5978948.png)
![N-(3-cyanophenyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5978949.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5978955.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]benzamide](/img/structure/B5978991.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)
![N-(3-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5979013.png)
![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5979025.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5979038.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5979045.png)
![8-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5979046.png)

